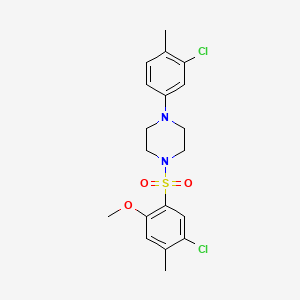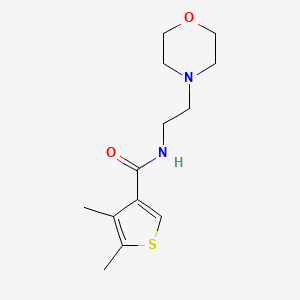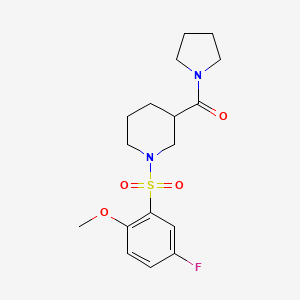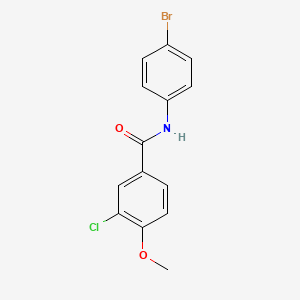
1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Übersicht
Beschreibung
1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C19H22Cl2N2O3S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine is 428.0728191 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Receptor Antagonist Research
This compound is related to the synthesis and evaluation of derivatives for their potential as receptor antagonists. For example, compounds with structural similarities have been studied for their antagonistic activities on serotonin receptors, which are crucial for various physiological processes, including mood regulation and gastrointestinal function. One such study prepared piperazine derivatives as 5-HT7 receptor antagonists, indicating their potential in targeting specific serotonin receptor subtypes for therapeutic purposes (Juhee Yoon et al., 2008).
2. Antimicrobial Activities
Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The development of novel 1,2,4-Triazole derivatives from reactions involving primary amines has shown promising results against microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (H. Bektaş et al., 2010).
3. HIV-1 Research
Research into bis(heteroaryl)piperazines (BHAPs), including similar compounds, has led to the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Such studies are critical for advancing treatments for HIV-1, demonstrating the compound's importance in viral therapy research (D. Romero et al., 1994).
4. Structural and Computational Analysis
Compounds structurally related to "1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine" have been synthesized, with their crystal structures and computational density functional theory (DFT) calculations explored. These studies provide insights into the compound's properties, including reactivity and potential applications in various fields (K. Kumara et al., 2017).
5. Alzheimer's Disease Research
The compound's derivatives have been investigated for their potential in treating cognitive disorders like Alzheimer's Disease. Optimization of such compounds has led to the identification of candidates with high affinity for specific receptors, indicating their utility in developing treatments for neurodegenerative diseases (R. Nirogi et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(11-16(13)20)22-6-8-23(9-7-22)27(24,25)19-12-17(21)14(2)10-18(19)26-3/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUIKYKDFQZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHOXY-1-BENZENESULFONAMIDE](/img/structure/B4573464.png)
![2-[4-(4-Benzylpiperazin-1-yl)sulfonylphenyl]isoindole-1,3-dione](/img/structure/B4573475.png)

![4-(4-bromophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4573497.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4573513.png)

![N-methyl-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4573529.png)
![Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B4573541.png)
![Ethyl 2-amino-1-[3-(3-chloro-4-nitrobenzoyl)oxypropyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B4573553.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4573559.png)
![1-phenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4573577.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4573584.png)

![2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(propan-2-yl)benzamide](/img/structure/B4573594.png)
